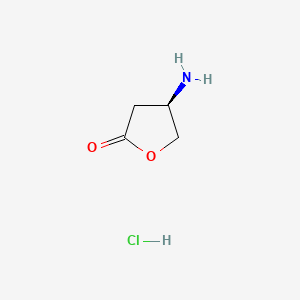
Eucamalol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Eucamalol is typically extracted from the essential oil of Eucalyptus camaldulensis through steam distillation or hydrodistillation . The essential oil is a complex mixture of terpenoids, including monoterpenes and sesquiterpenes, as well as various aromatic phenols, oxides, ethers, alcohols, esters, aldehydes, and ketones . The extraction process involves collecting the foliage of the eucalyptus tree and subjecting it to steam or hydrodistillation to obtain the essential oil, which is then further purified to isolate this compound.
化学反応の分析
Eucamalol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For instance, oxidation of this compound can lead to the formation of aldehydes and ketones, while reduction can yield alcohols . Substitution reactions involving this compound can result in the formation of various derivatives, depending on the substituents introduced.
科学的研究の応用
Eucamalol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other compounds. In biology, this compound is investigated for its antimicrobial and insecticidal properties . In medicine, it is explored for its potential therapeutic effects, including its use as a mosquito repellent and its role in preventing mosquito-borne diseases . In industry, this compound is used in the formulation of insect repellents and other pest control products .
作用機序
The mechanism of action of eucamalol involves its interaction with the olfactory receptors of mosquitoes, particularly Aedes albopictus. This compound acts as a repellent by interfering with the mosquito’s ability to detect human odors, thereby reducing the likelihood of mosquito bites . The molecular targets and pathways involved in this process include the olfactory receptor neurons and the associated signaling pathways that mediate the mosquito’s response to odors.
類似化合物との比較
Eucamalol is similar to other monoterpenoids found in essential oils, such as eucalyptol (1,8-cineole), citronellal, and limonene . this compound is unique in its specific repellent activity against Aedes albopictus, which is comparable to that of DEET (N,N-Diethyl-meta-toluamide), a widely used synthetic insect repellent . Other similar compounds include citronellol, citronellyl acetate, p-cymene, linalool, alpha-pinene, gamma-terpinene, alpha-terpineol, alloocimene, and aromadendrene .
This compound’s distinct chemical structure and its effectiveness as a natural mosquito repellent make it a valuable compound for further research and development in the field of pest control.
特性
IUPAC Name |
3-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h5-7,9-10,12H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPACRXLIAKZISA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=CC1O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B595566.png)

![2-N,N'-bis(tert-Butoxycarbonyl)amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B595572.png)

